2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)-
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Overview
Description
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190242 It is known for its unique structure, which includes an oxetanone ring, a methyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- typically involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. One common method involves the use of an Al(III)-triamine catalyst, which facilitates highly enantioselective substituted ester enolate aldol additions . The reaction conditions often include controlled temperatures and specific solvents to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4R)-
- **2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3S,4S)-
- **2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3S,4R)-
Uniqueness
The uniqueness of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its similar compounds.
Properties
CAS No. |
652150-81-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-4-(2-phenylethyl)oxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9-11(14-12(9)13)8-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
OAOSLDXADFZCIG-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC1=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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